2-(2-Methoxyphenyl)pyrrolidin-3-one
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Overview
Description
2-(2-Methoxyphenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are widely recognized for their biological and pharmacological activities
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxyphenyl)pyrrolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidinone with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-dione: A related compound with distinct biological activities and uses.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
HPVZLCFUWRWYQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=O)CCN2 |
Origin of Product |
United States |
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